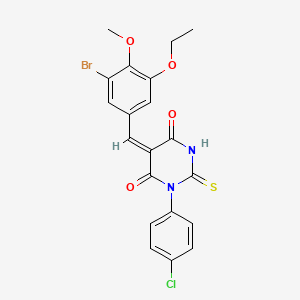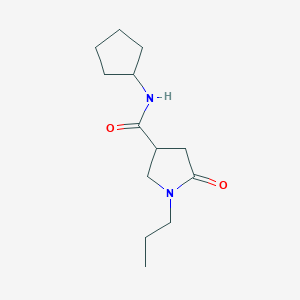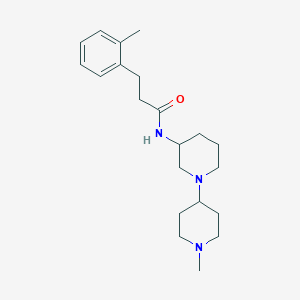![molecular formula C17H16BrNO5 B6068764 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid, also known as BFAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFAA is a derivative of furoylamine and displays a unique chemical structure that gives it a range of interesting properties.
Wirkmechanismus
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid exerts its inhibitory effect on protein trafficking by binding to the ADP-ribosylation factor (ARF) on the Golgi membrane. This binding prevents the activation of ARF, which is required for the formation of transport vesicles. As a result, the transport of proteins from the endoplasmic reticulum to the Golgi apparatus and from the Golgi apparatus to the plasma membrane is disrupted.
Biochemical and Physiological Effects:
The inhibition of protein trafficking by 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has a range of biochemical and physiological effects. In particular, 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has been shown to induce apoptosis in cancer cells by disrupting the trafficking of anti-apoptotic proteins to the plasma membrane. Additionally, 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has been found to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus, by disrupting the formation of viral replication complexes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid is a useful tool for investigating the role of protein trafficking in various biological processes. Its ability to specifically target the Golgi apparatus and disrupt protein transport makes it a valuable tool for studying the mechanisms of cellular signaling, cell division, and immune response. However, the inhibitory effect of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid is not specific to a single protein or pathway, which can make it difficult to interpret experimental results. Additionally, the potential cytotoxicity of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid. One area of interest is the development of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid derivatives with increased specificity for certain proteins or pathways. Additionally, the use of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid in combination with other compounds could potentially enhance its inhibitory effect and lead to new discoveries in the field of protein trafficking. Finally, the application of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid in the study of viral replication could lead to the development of new antiviral therapies.
Synthesemethoden
The synthesis of 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid involves a multi-step process that begins with the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-isopropoxyaniline in the presence of triethylamine to produce 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid. The yield of this reaction is typically high, making 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid has been widely used in scientific research due to its ability to inhibit protein trafficking and secretion. Specifically, 2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid targets the Golgi apparatus and disrupts the formation of transport vesicles, leading to the accumulation of proteins in the endoplasmic reticulum. This property has been utilized in a range of studies to investigate the role of protein trafficking in various biological processes, including cellular signaling, cell division, and immune response.
Eigenschaften
IUPAC Name |
(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-10(2)23-12-5-3-11(4-6-12)9-13(17(21)22)19-16(20)14-7-8-15(18)24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRARBMECCLAFV-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)

![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)

![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)